2-(Oxazol-5-YL)pyrimidine-5-carboxylic acid
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Overview
Description
2-(Oxazol-5-YL)pyrimidine-5-carboxylic acid is a heterocyclic compound that features both oxazole and pyrimidine rings. These structures are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxazol-5-YL)pyrimidine-5-carboxylic acid typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives leading to fused pyrimidine rings .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Oxazol-5-YL)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives with additional oxygen functionalities, while substitution reactions could introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-(Oxazol-5-YL)pyrimidine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and protein binding due to its heterocyclic structure.
Mechanism of Action
The mechanism of action of 2-(Oxazol-5-YL)pyrimidine-5-carboxylic acid involves its interaction with various molecular targets, such as enzymes and receptors. The oxazole and pyrimidine rings can bind to active sites on proteins, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Oxazole derivatives: These include compounds like aleglitazar and ditazole, which have similar biological activities.
Pyrimidine derivatives: These include compounds like cytosine and thymine, which are essential components of nucleic acids.
Uniqueness
2-(Oxazol-5-YL)pyrimidine-5-carboxylic acid is unique due to its combined oxazole and pyrimidine structures, which confer a distinct set of chemical and biological properties. This dual-ring system allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H5N3O3 |
---|---|
Molecular Weight |
191.14 g/mol |
IUPAC Name |
2-(1,3-oxazol-5-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H5N3O3/c12-8(13)5-1-10-7(11-2-5)6-3-9-4-14-6/h1-4H,(H,12,13) |
InChI Key |
KLIVYEOVSFMVAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C2=CN=CO2)C(=O)O |
Origin of Product |
United States |
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